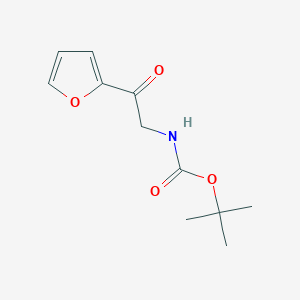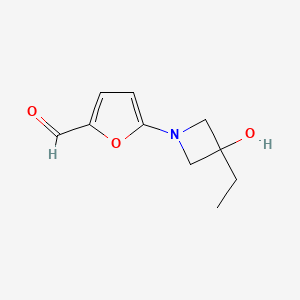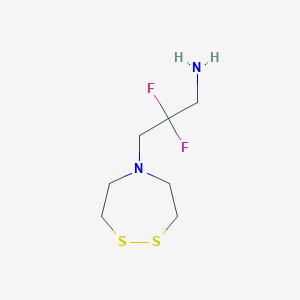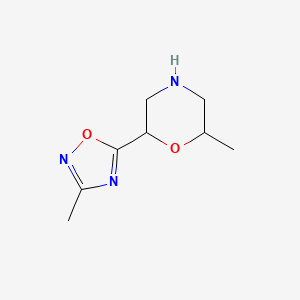![molecular formula C7H9BrN2S B13173049 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is an organic compound with the molecular formula C₇H₉BrN₂S. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole typically involves the reaction of cyclopropylmethyl bromide with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (Et₃N) to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring can participate in redox reactions, potentially affecting cellular pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiadiazole ring.
Thiadiazole Derivatives: Compounds like 1,2,5-thiadiazole-3-carboxylic acid share the thiadiazole ring but have different substituents.
Uniqueness
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H9BrN2S |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
3-[[1-(bromomethyl)cyclopropyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-9-11-10-6/h4H,1-3,5H2 |
InChI-Schlüssel |
HTNJKSYFZMNIHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=NSN=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)

![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)



![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)





